molecular formula C22H26N4O3 B461258 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 825603-06-3

6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B461258
CAS RN: 825603-06-3
M. Wt: 394.5g/mol
InChI Key: VGONXGQQQLYQCF-UHFFFAOYSA-N
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Description

The compound “6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a derivative of dihydropyrano[2,3-c]pyrazoles . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry .


Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles are synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . The synthesis process is characterized by mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring aligned with respect to the aromatic ring and the pyran ring . The detailed binding features obtained from molecular dynamics simulations help to elucidate the molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Various catalysts have been used to develop this reaction, including nano-eggshell/Ti (IV) .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, dihydropyrano[2,3-c]pyrazoles are known for their wide applications in medicinal and pharmaceutical chemistry, including their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry. Detailed binding features obtained from molecular dynamics simulations could facilitate future rational inhibitor design and structural optimization .

properties

IUPAC Name

6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-12(2)20-19-18(15(11-23)21(24)29-22(19)26-25-20)13-8-9-16(17(10-13)27-3)28-14-6-4-5-7-14/h8-10,12,14,18H,4-7,24H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXGQQQLYQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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